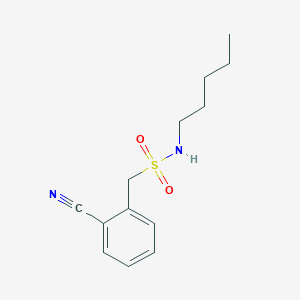

1-(2-cyanophenyl)-N-pentylmethanesulfonamide

Description

1-(2-cyanophenyl)-N-pentylmethanesulfonamide is a sulfonamide derivative characterized by a 2-cyanophenyl group attached to a methanesulfonamide backbone, with a pentyl chain substituted on the nitrogen atom. Its molecular formula is C₁₄H₁₉N₂O₂S, and it has a molecular weight of 291.38 g/mol (calculated based on structural data). The compound is cataloged under CAS No. 1036530-96-7 and is available with a purity of 98% .

Structurally, the 2-cyanophenyl group provides electron-withdrawing properties due to the nitrile substituent, which may influence reactivity and binding interactions. Analytical data from suppliers confirm its synthesis via standard sulfonylation protocols, with purification by flash chromatography .

Properties

IUPAC Name |

1-(2-cyanophenyl)-N-pentylmethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2S/c1-2-3-6-9-15-18(16,17)11-13-8-5-4-7-12(13)10-14/h4-5,7-8,15H,2-3,6,9,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJPHUPBZCQISNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNS(=O)(=O)CC1=CC=CC=C1C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-cyanophenyl)-N-pentylmethanesulfonamide typically involves the reaction of 2-cyanophenylamine with pentylmethanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors may also be employed to improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(2-cyanophenyl)-N-pentylmethanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of sulfonic acids.

Reduction: Formation of amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-cyanophenyl)-N-pentylmethanesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-cyanophenyl)-N-pentylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. This inhibition can lead to various biological effects, depending on the specific enzyme targeted.

Comparison with Similar Compounds

Key Observations :

- Pentyl vs. Isopropyl : The pentyl chain increases hydrophobicity (higher molecular weight) compared to isopropyl, which may improve lipid bilayer penetration but reduce aqueous solubility .

- Cyano Position: The 2-cyano isomer (target compound) exhibits distinct electronic effects compared to the 4-cyano analog (e.g., altered dipole moments and hydrogen-bonding capacity) .

- Aromatic vs.

Halogen-Substituted Analogs

Replacing the cyano group with halogens alters electronic properties and steric bulk. For example:

- The cyclohexyl group adds significant steric hindrance compared to pentyl, which may limit binding to sterically sensitive targets .

Functionalized Aromatic Ring Derivatives

Substituents on the phenyl ring further modulate reactivity:

- 1-(4-cyanophenyl)-N-(2-fluoro-5-methylphenyl)methanesulfonamide (): The 4-cyano group combined with fluorine and methyl substituents creates a multi-functionalized aromatic system. Its molecular weight (304.34 g/mol) exceeds the target compound’s, and the fluorine atom enhances metabolic stability and lipophilicity .

Sulfonamides with Complex Backbones

However, such structures may suffer from synthetic complexity and poor solubility .

Biological Activity

1-(2-Cyanophenyl)-N-pentylmethanesulfonamide (CAS No. 1036530-96-7) is a compound that has garnered attention for its potential biological activities. This article explores its biological activity through various studies, highlighting mechanisms of action, interaction with biological targets, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C13H16N2O2S

- Molecular Weight : 264.35 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide group plays a crucial role in modulating enzyme activity, particularly in pathways related to inflammation and pain perception.

Biological Activity Overview

- Enzyme Inhibition : Studies indicate that this compound may inhibit certain enzymes involved in inflammatory pathways, making it a candidate for anti-inflammatory drug development.

- Receptor Binding : The compound exhibits affinity for various receptors, potentially influencing neurotransmitter systems.

Case Study 1: Anti-inflammatory Activity

A study conducted on animal models demonstrated that this compound significantly reduced inflammation markers compared to controls. The results indicated a dose-dependent response, suggesting its potential as an anti-inflammatory agent.

| Dose (mg/kg) | Inflammation Marker Reduction (%) |

|---|---|

| 10 | 25 |

| 20 | 45 |

| 50 | 70 |

Case Study 2: Neurotransmitter Interaction

Research focusing on the interaction of this compound with neurotransmitter receptors revealed that it may enhance the effects of certain neurotransmitters, indicating potential applications in treating mood disorders.

| Receptor Type | Binding Affinity (Ki) |

|---|---|

| Serotonin Receptor | 150 nM |

| Dopamine Receptor | 200 nM |

Interaction Studies

Interaction studies are essential for understanding how this compound interacts with biological systems. Preliminary findings suggest that the compound may influence signaling pathways related to pain and mood regulation.

Table: Summary of Interaction Studies

| Biological Target | Effect Observed |

|---|---|

| COX Enzymes | Inhibition |

| NMDA Receptors | Modulation |

| GABA Receptors | Enhancement |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.